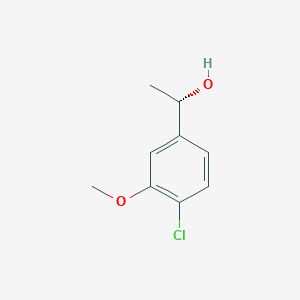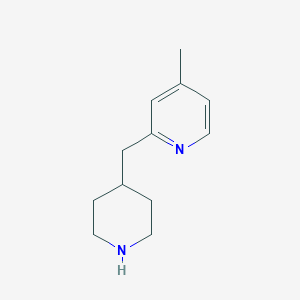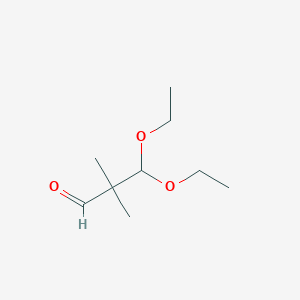![molecular formula C20H25ClN4O5 B13606828 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride is a synthetic compound known for its role in targeted protein degradation. It is often used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with an appropriate isoindoline derivative under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The final product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoindoline compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing PROTACs. These molecules are designed to target and degrade specific proteins, making them valuable tools for studying protein function and regulation .
Biology
In biological research, PROTACs synthesized using this compound are used to investigate cellular processes by selectively degrading proteins involved in those processes. This helps in understanding the roles of specific proteins in cell signaling, growth, and apoptosis .
Medicine
Medically, PROTACs have potential therapeutic applications. They can be designed to degrade disease-causing proteins, offering a novel approach to treating conditions like cancer, neurodegenerative diseases, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its role in targeted protein degradation makes it a valuable tool for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride involves its incorporation into PROTACs. These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s structure allows it to bind effectively to both the target protein and the E3 ligase, facilitating the formation of a ternary complex that promotes protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-(2,6-dioxopiperidin-3-yl)propanamide hydrochloride
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride offers unique advantages in PROTAC synthesis. Its structure provides an optimal balance between binding affinity and specificity, making it highly effective in targeted protein degradation .
Propiedades
Fórmula molecular |
C20H25ClN4O5 |
|---|---|
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]heptanamide;hydrochloride |
InChI |
InChI=1S/C20H24N4O5.ClH/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27;/h5-7,14H,1-4,8-11,21H2,(H,22,25)(H,23,26,27);1H |
Clave InChI |
KFAZENNMIMKIQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



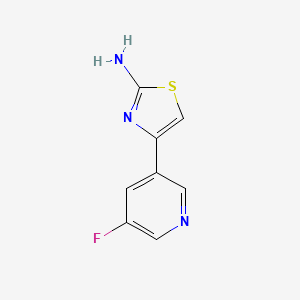
![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)
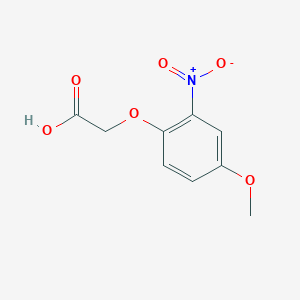
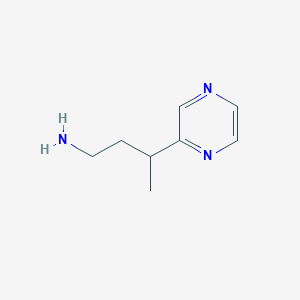

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)
![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)

